molecular formula C12H13BrO3 B1529304 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid CAS No. 1343735-62-5

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid

Cat. No. B1529304
CAS RN: 1343735-62-5
M. Wt: 285.13 g/mol
InChI Key: YRHFUUJVRKSXOT-UHFFFAOYSA-N
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Description

4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution. It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

4-Bromophenylacetic acid is a white solid with a honey-like odor. It has a melting point of 118 °C (244 °F; 391 K) .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and chemical properties of compounds structurally related to 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid have been explored for developing new chemical entities and methodologies. For example, the synthesis of amino acids and their derivatives through esterification and bromination processes showcases the versatility of related compounds in creating building blocks for further chemical synthesis (Lin Yuan, 2006). Similarly, the creation of bromophenol derivatives from red algae and their evaluation for pharmaceutical uses indicates the potential for discovering novel bioactive substances (Jielu Zhao et al., 2004).

Material Science Applications

In material science, the design and synthesis of new compounds with specific physical properties have been explored. For instance, the hydrothermal synthesis of new compounds based on multicarboxylate ligands showcases the application of related chemical structures in creating materials with unique properties, such as magnetic susceptibility and photoluminescent capabilities (Z. Pan et al., 2008).

Biological Applications

On the biological front, studies have investigated the potential biomedical applications of compounds related to 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid. Research into the synthesis and evaluation of certain nucleoside derivatives for their antiviral activity reflects the ongoing efforts to harness chemical synthesis for therapeutic purposes (D. Hocková et al., 2003). Additionally, the development of new fluorescent and colorimetric pH probes for potential biomedical applications, including intracellular pH imaging, indicates the relevance of these compounds in bioanalytical chemistry (R. Diana et al., 2020).

Safety And Hazards

4-Bromophenylacetic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHFUUJVRKSXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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